
(4,6-Dichloro-2-methylpyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in various biological processes. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, a methyl group at position 2, and a hydroxymethyl group at position 5 on the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol typically involves the chlorination of 2-methyl-5-pyrimidinemethanol. One common method includes the reaction of 2-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete chlorination at positions 4 and 6.
Industrial Production Methods
For industrial production, the process can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
4,6-Dichloro-2-methyl-5-pyrimidinemethanol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxymethyl group at position 5 can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Reduction reactions can convert it to a methyl group.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex pyrimidine derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Sodium Ethoxide (NaOEt): Commonly used in substitution reactions.
Palladium Catalysts: Employed in coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Resulting from oxidation of the hydroxymethyl group.
Coupled Products: Formed through coupling reactions with various halides.
科学研究应用
4,6-Dichloro-2-methyl-5-pyrimidinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4,6-Dichloro-2-methyl-5-pyrimidinemethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interfering with pyrimidine metabolism, which is crucial for cell proliferation.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: Lacks the hydroxymethyl group at position 5.
2,4-Dichloro-6-methylpyrimidine: Differently substituted pyrimidine with similar chlorination pattern.
4,6-Dichloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a hydroxymethyl group.
Uniqueness
4,6-Dichloro-2-methyl-5-pyrimidinemethanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group, which allows for a wide range of chemical modifications and applications. Its structural features make it a versatile intermediate in the synthesis of various biologically active compounds.
属性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC 名称 |
(4,6-dichloro-2-methylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-9-5(7)4(2-11)6(8)10-3/h11H,2H2,1H3 |
InChI 键 |
IEOYWWTZNZWUHL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=N1)Cl)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


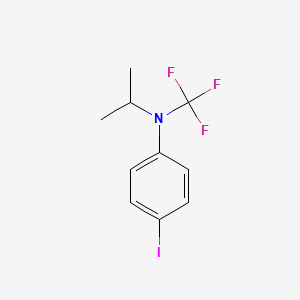
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13974273.png)
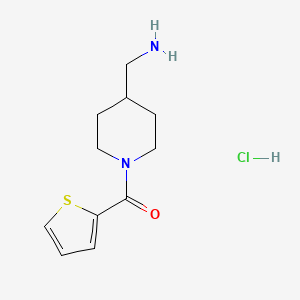
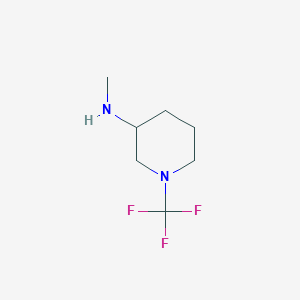
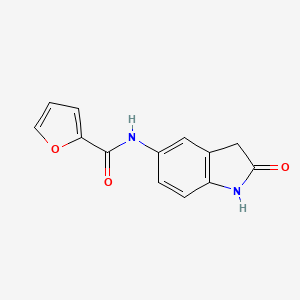
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974297.png)

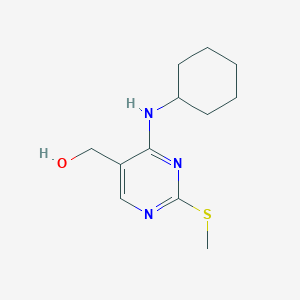

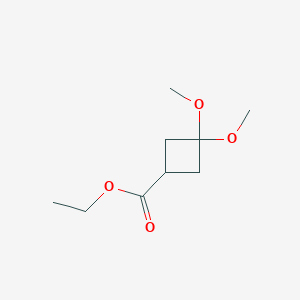
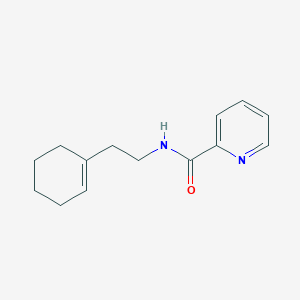

![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)

